Cas no 127827-50-3 (6,7-Difluoroquinoline)

6,7-Difluoroquinoline 化学的及び物理的性質
名前と識別子
-
- 6,7-Difluoroquinoline
- 6,7-DIBROMO-8-NITRO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLIC ACID
- 6,7-Difloroquinoline
- Ccris 8767
- 6,7-difluoro-quinolin
- SB67638
- AS-76646
- J-005547
- SCHEMBL5833750
- AKOS009208842
- FT-0655368
- AC-30759
- A805752
- EN300-32038
- Z337708746
- DTXSID90925995
- Quinoline, 6,7-difluoro-
- 127827-50-3
- D94475
- CS-0155682
- STL560740
-
- MDL: MFCD01939054
- インチ: InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
- InChIKey: IDDIQDVSYHYORP-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=C(C=C2N=C1)F)F
計算された属性
- せいみつぶんしりょう: 165.03900
- どういたいしつりょう: 165.03900549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.319
- ゆうかいてん: NA
- ふってん: 244.8°Cat760mmHg
- フラッシュポイント: 101.8°C
- 屈折率: 1.588
- PSA: 12.89000
- LogP: 2.51300
- じょうきあつ: 0.0±0.5 mmHg at 25°C
6,7-Difluoroquinoline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6,7-Difluoroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D454013-50mg |
6,7-Difluoroquinoline |
127827-50-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XP372-200mg |
6,7-Difluoroquinoline |
127827-50-3 | 95+% | 200mg |
481.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XP372-50mg |
6,7-Difluoroquinoline |
127827-50-3 | 95+% | 50mg |
192.0CNY | 2021-07-15 | |
Enamine | EN300-32038-0.5g |
6,7-difluoroquinoline |
127827-50-3 | 95.0% | 0.5g |
$91.0 | 2025-03-21 | |
Enamine | EN300-32038-5.0g |
6,7-difluoroquinoline |
127827-50-3 | 95.0% | 5.0g |
$410.0 | 2025-03-21 | |
TRC | D454013-100mg |
6,7-Difluoroquinoline |
127827-50-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XP372-1g |
6,7-Difluoroquinoline |
127827-50-3 | 95+% | 1g |
1686.0CNY | 2021-07-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357209A-5 g |
6,7-difluoroquinoline, |
127827-50-3 | 5g |
¥4,701.00 | 2023-07-11 | ||
Enamine | EN300-32038-1g |
6,7-difluoroquinoline |
127827-50-3 | 97% | 1g |
$256.0 | 2023-09-04 | |
Enamine | EN300-32038-5g |
6,7-difluoroquinoline |
127827-50-3 | 97% | 5g |
$743.0 | 2023-09-04 |
6,7-Difluoroquinoline 関連文献
-
1. Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domainKumar Bhaskar Pal,Mukul Mahanti,Xiaoli Huang,Stella Persson,Anders P. Sundin,Fredrik R. Zetterberg,Stina Oredsson,Hakon Leffler,Ulf J. Nilsson Org. Biomol. Chem. 2018 16 6295
6,7-Difluoroquinolineに関する追加情報
Introduction to 6,7-Difluoroquinoline (CAS No. 127827-50-3)
6,7-Difluoroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 127827-50-3, is a fluorinated derivative of quinoline, a heterocyclic aromatic compound with significant applications in pharmaceutical and chemical research. Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its pharmacological properties, including improved metabolic stability, lipophilicity, and binding affinity to biological targets.
The structure of 6,7-difluoroquinoline features a bicyclic system consisting of a benzene ring fused to a pyridine ring, with fluorine substituents at the 6th and 7th positions. This modification influences the electronic distribution and steric environment of the molecule, which can significantly impact its interactions with enzymes and receptors. The presence of fluorine atoms also contributes to the molecule's resistance to metabolic degradation, a crucial factor in drug design for prolonged therapeutic efficacy.
In recent years, fluorinated quinolines have garnered considerable attention in medicinal chemistry due to their versatility in modulating biological pathways. Among these derivatives, 6,7-difluoroquinoline has been explored for its potential in treating various diseases, including infections caused by resistant bacteria and certain types of cancer. The fluorine atoms enhance the molecule's ability to penetrate biological membranes, improving its bioavailability and therapeutic index.
One of the most compelling aspects of 6,7-difluoroquinoline is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the C-5 position can introduce additional functional groups that further tailor the molecule's activity against specific targets. This flexibility underscores the importance of 6,7-difluoroquinoline as a building block in medicinal chemistry.
Recent studies have highlighted the antimicrobial properties of 6,7-difluoroquinoline derivatives. These compounds exhibit potent activity against Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. The fluorine atoms contribute to this activity by enhancing binding affinity to these enzymes, thereby disrupting bacterial DNA supercoiling and leading to cell death. This mechanism has made 6,7-difluoroquinoline derivatives promising candidates for developing new antibiotics to combat antibiotic-resistant strains.
The synthesis of 6,7-difluoroquinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. Fluorination reactions are commonly employed to introduce the fluorine atoms at the desired positions. Techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions are often utilized depending on the synthetic route chosen. The efficiency and selectivity of these reactions are critical in ensuring high yields of the desired product while minimizing unwanted byproducts.
From a computational chemistry perspective, the electronic properties of 6,7-difluoroquinoline can be modeled using density functional theory (DFT) and other quantum mechanical methods. These calculations provide insights into how fluorination affects the molecule's energy levels, charge distribution, and reactivity. Such information is invaluable for designing derivatives with optimized pharmacokinetic properties. Additionally, molecular dynamics simulations help predict how 6,7-difluoroquinoline interacts with biological targets at an atomic level.
The pharmaceutical industry has shown interest in 6,7-difluoroquinoline due to its potential as an intermediate in drug development. Several companies have patented processes for synthesizing this compound and its derivatives under controlled conditions that ensure high purity and scalability. These efforts reflect the growing recognition of fluorinated quinolines as important tools in modern drug discovery.
In conclusion, 6 , 7 - difluoroquinoline ( CAS No . 127827 - 50 - 3 ) represents a significant advancement in heterocyclic chemistry with far-reaching implications for medicine . Its unique structural features , coupled with its versatile reactivity , make it an invaluable compound for researchers seeking novel therapeutic agents . As scientific understanding progresses , it is likely that new applications for this compound will continue to emerge , further solidifying its role as a cornerstone in pharmaceutical innovation .
127827-50-3 (6,7-Difluoroquinoline) 関連製品
- 396-32-7(7-Fluoroquinoline)
- 169674-01-5(5,6-difluoro-1H-indole)
- 394-70-7(4-Fluoroquinoline)
- 396-30-5(6-Fluoroquinoline)
- 394-69-4(5-Fluoroquinoline)
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 1804659-71-9(2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)
- 2229585-85-5(1-(3,3-dimethylcyclopentyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 2248269-70-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)
- 1189935-46-3(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)
